LogP Differentiation: Enhanced Lipophilicity Over Non-Fluorinated and Mono-Fluorinated Cyclopropyl Analogs
3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid exhibits a calculated LogP of 3.53 , which is increased by +0.24 log units compared to the non-fluorinated cyclopropyl analog 3-cyclopropyl-5-(trifluoromethyl)benzoic acid (LogP 3.29) , and by +1.23 log units relative to the 5-CF3-lacking analog 3-(2,2-difluorocyclopropyl)benzoic acid (XLogP3-AA 2.3) [1]. In drug discovery, lipophilicity modulation in the LogP 3–4 range is recognized as important for balancing membrane permeability and metabolic clearance. The +0.24 log unit increment contributed by gem-difluorination of the cyclopropane ring represents a tangible physicochemical differentiation from the unsubstituted cyclopropyl comparator.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 3.5262 (calculated, Leyan product datasheet) |
| Comparator Or Baseline | 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid: LogP 3.29 (Fluorochem); 3-(2,2-Difluorocyclopropyl)benzoic acid: XLogP3-AA 2.3 (PubChem) |
| Quantified Difference | +0.24 log units vs. non-fluorinated cyclopropyl analog; +1.23 log units vs. 5-CF3-lacking analog |
| Conditions | Computational logP values from supplier datasheets and PubChem XLogP3 (v3.0). Note: Different calculation methods (supplier vs. PubChem XLogP3) may introduce method-dependent variance; absolute differences should be interpreted directionally rather than as precise inter-laboratory measurements. |
Why This Matters
The target compound's elevated LogP supports improved passive membrane permeability relative to less fluorinated analogs—a critical parameter for compound libraries targeting intracellular or CNS-penetrant candidates, where log unit increments measurably shift the probability of meeting bioavailability criteria.
- [1] PubChem CID 115021295. 3-(2,2-Difluorocyclopropyl)benzoic acid. XLogP3-AA 2.3, Computed by XLogP3 3.0 (PubChem release 2025.04.14). View Source
